molecular formula C7H7LiN2O2 B6276632 lithium(1+) 5-ethylpyridazine-3-carboxylate CAS No. 2763776-65-2

lithium(1+) 5-ethylpyridazine-3-carboxylate

Cat. No.: B6276632
CAS No.: 2763776-65-2
M. Wt: 158.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium(1+) 5-ethylpyridazine-3-carboxylate is a chemical compound that combines lithium cation with a pyridazine derivative. Pyridazine is a heterocyclic aromatic organic compound with two nitrogen atoms at positions 1 and 2 in the ring. The addition of an ethyl group at the 5-position and a carboxylate group at the 3-position modifies its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 5-ethylpyridazine-3-carboxylate typically involves the reaction of 5-ethylpyridazine-3-carboxylic acid with a lithium salt, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure complete conversion to the lithium salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The starting materials are mixed in reactors, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through crystallization, filtration, and drying processes to obtain the final compound in a usable form.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 5-ethylpyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.

    Substitution: The carboxylate group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the carboxylate group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Lithium(1+) 5-ethylpyridazine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry and pharmacology.

    Medicine: Research into its potential therapeutic effects, particularly in the treatment of neurological disorders, is ongoing.

    Industry: It may be used in the development of new materials or as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of lithium(1+) 5-ethylpyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate neurotransmitter activity and enzyme function, while the pyridazine derivative may interact with various biological receptors. Together, these interactions can influence cellular processes and biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Lithium pyridazine-3-carboxylate: Similar structure but without the ethyl group at the 5-position.

    Lithium 5-methylpyridazine-3-carboxylate: Similar structure with a methyl group instead of an ethyl group at the 5-position.

    Lithium 5-phenylpyridazine-3-carboxylate: Similar structure with a phenyl group at the 5-position.

Uniqueness

Lithium(1+) 5-ethylpyridazine-3-carboxylate is unique due to the presence of the ethyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural modification may enhance its solubility, stability, and interaction with specific molecular targets, making it a compound of particular interest in various research fields.

Properties

CAS No.

2763776-65-2

Molecular Formula

C7H7LiN2O2

Molecular Weight

158.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.